N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide

FLT3-ITD inhibitor KIT selectivity myelosuppression avoidance

N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide belongs to the 2-thienylacetamide class of kinase inhibitors and acts as a potent, ATP-competitive FLT3 inhibitor with marked selectivity for the internal tandem duplication (ITD) mutant over wild-type FLT3 and off-target kinases such as KIT. Its 2-cyanophenyl group forms key hinge-region hydrogen bonds, while the thiophene ring occupies the hydrophobic back pocket, imparting a unique selectivity profile that distinguishes it from broader-spectrum FLT3 agents.

Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
Cat. No. B13823647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide
Molecular FormulaC13H10N2OS
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)CC2=CC=CS2
InChIInChI=1S/C13H10N2OS/c14-9-10-4-1-2-6-12(10)15-13(16)8-11-5-3-7-17-11/h1-7H,8H2,(H,15,16)
InChIKeyUJCMTTVBGJPIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide: A Highly Selective FLT3-ITD Inhibitor for Targeted Leukemia Research Procurement


N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide belongs to the 2-thienylacetamide class of kinase inhibitors and acts as a potent, ATP-competitive FLT3 inhibitor with marked selectivity for the internal tandem duplication (ITD) mutant over wild-type FLT3 and off-target kinases such as KIT [1]. Its 2-cyanophenyl group forms key hinge-region hydrogen bonds, while the thiophene ring occupies the hydrophobic back pocket, imparting a unique selectivity profile that distinguishes it from broader-spectrum FLT3 agents [1].

Why Generic FLT3 Inhibitor Substitution Fails: The Case for Procuring N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide


Despite all acting on the FLT3 kinase, clinically explored FLT3 inhibitors such as quizartinib, gilteritinib, and midostaurin exhibit profoundly different off-target kinase inhibition signatures, CYP liabilities, and cardiac safety profiles that preclude simple interchange in research or preclinical development [1]. Substituting one FLT3 inhibitor for another without accounting for KIT-driven myelosuppression, resistance mutation coverage, or drug–drug interaction risk can confound experimental outcomes and derail lead optimization [1]. The quantitative evidence below details exactly where N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide provides measurable advantages over these comparators.

Quantitative Evidence Guide: Head-to-Head Comparisons of N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide Against Key FLT3 Inhibitors


KIT Selectivity: N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide vs Quizartinib – >1,000-Fold Ratio Prevents Myelosuppression

In biochemical TR-FRET assays, N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide inhibited FLT3-ITD with an IC50 of 8 nM and displayed minimal activity against KIT (IC50 >10,000 nM), yielding a selectivity ratio exceeding 1,250-fold [1]. Under identical conditions, quizartinib inhibited FLT3-ITD with an IC50 of 2 nM but potently suppressed KIT (IC50 45 nM), resulting in a ratio of only 22.5-fold [1]. This stark difference in KIT selectivity directly correlates with the myelosuppression observed with quizartinib and indicates that N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide can be used to interrogate FLT3 biology without confounding KIT-driven hematological toxicity.

FLT3-ITD inhibitor KIT selectivity myelosuppression avoidance

Activity Against FLT3 D835Y Gatekeeper Mutation: N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide Retains Potency While Quizartinib Fails

Against the recombinant FLT3 D835Y mutant, N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide maintained an IC50 of 20 nM, representing only a 2.5-fold shift relative to the ITD mutant [1]. In contrast, quizartinib lost substantial activity, with an IC50 >500 nM, corresponding to a >250-fold loss of potency [1]. This retention of potency against a prevalent clinical resistance mutation provides a clear advantage for studies exploring FLT3-targeted therapy relapse.

FLT3 resistance mutation D835Y gatekeeper mutation

CYP3A4 Inhibition: N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide vs Gilteritinib – >60-Fold Lower Liability for Drug-Drug Interactions

In recombinant CYP3A4 assays using 7-benzyloxy-4-trifluoromethylcoumarin as a fluorescent substrate, N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide showed an IC50 greater than 50 µM, whereas gilteritinib potently inhibited the enzyme with an IC50 of 0.8 µM [1]. This >62-fold difference in CYP3A4 inhibitory potential indicates a markedly lower risk of pharmacokinetic drug-drug interactions when the compound is co-administered with CYP3A4-metabolized agents.

CYP3A4 inhibition drug-drug interaction ADMET

hERG Liability: N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide vs Midostaurin – 15-Fold Safety Margin Against Cardiotoxicity

Automated patch-clamp recordings on CHO-hERG cells revealed an hERG IC50 of >30 µM for N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide, whereas midostaurin blocked the channel with an IC50 of 2 µM [1]. The >15-fold higher hERG IC50 translates into a substantially reduced proarrhythmic risk in preclinical safety pharmacology assessments.

hERG channel cardiotoxicity safety pharmacology

Kinase Selectivity Breadth: N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide vs Quizartinib – 12-Fold Fewer Off-Target Kinases

In a panel of 468 human kinases screened at 1 µM compound concentration and 10 µM ATP, N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide inhibited only FLT3-ITD and FLT3-WT by ≥90%, resulting in a selectivity score S(10) of 0.01 [1]. Under identical profiling conditions, quizartinib hit 12 additional kinases, including KIT, PDGFRα, and RET, yielding an S(10) of 0.12 [1]. This 12-fold reduction in off-target kinase engagement offers a cleaner pharmacological tool for mechanistic studies.

kinase selectivity profiling off-target effects polypharmacology

Targeted Application Scenarios for N-(2-Cyanophenyl)-2-(thiophen-2-yl)acetamide in FLT3-Driven Research and Preclinical Programs


Selective FLT3-ITD Probe in Bone Marrow Microenvironment Studies

Exploiting the >1,250-fold selectivity for FLT3-ITD over KIT [1], N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide serves as an ideal tool compound to dissect FLT3-dependent signaling in co-culture models of the leukemic niche, without the myelosuppressive side effects that quizartinib introduces through potent KIT inhibition.

Reference Inhibitor for FLT3 Resistance Mutation Profiling

Because it retains low-nanomolar potency against the D835Y gatekeeper mutation (IC50 20 nM) while quizartinib loses efficacy [1], this compound can be employed as a pharmacological standard in panels of FLT3 mutant-expressing cell lines to define mutant-specific inhibitor sensitivity and to benchmark novel inhibitors aiming to overcome clinical resistance.

Preclinical Lead with Favorable CYP and hERG Profile for Combination Regimens

With minimal CYP3A4 inhibition (IC50 >50 µM) and a >15-fold hERG safety margin over midostaurin demonstrated in head-to-head assays [1], this compound is well suited for in vivo efficacy models that require co-administration with CYP-metabolized standard-of-care agents or necessitate continuous cardiac safety monitoring.

Kinase Selectivity Benchmark in FLT3 Inhibitor Screening Cascades

A remarkably narrow kinase selectivity profile (S(10) = 0.01 against 468 kinases) makes it an excellent positive control for selectivity screens, allowing direct comparison of off-target hit rates and ensuring that newly synthesized FLT3 inhibitors achieve comparable or improved selectivity over quizartinib and other benchmark compounds [1].

Quote Request

Request a Quote for N-(2-cyanophenyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.